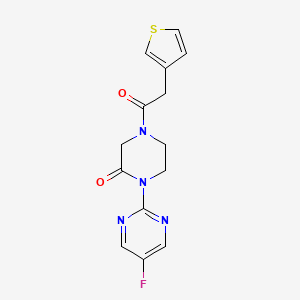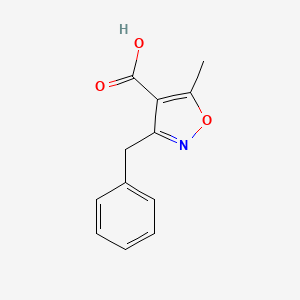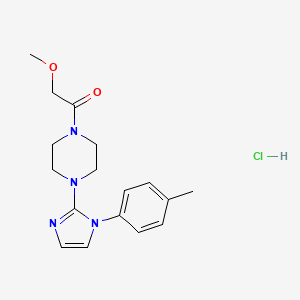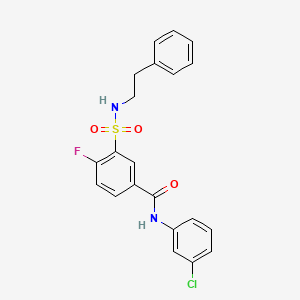![molecular formula C27H28N2O3 B2787553 (E)-3-[4-(benzyloxy)phenyl]-1-[4-(2-methoxyphenyl)piperazino]-2-propen-1-one CAS No. 477888-49-6](/img/structure/B2787553.png)
(E)-3-[4-(benzyloxy)phenyl]-1-[4-(2-methoxyphenyl)piperazino]-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-[4-(benzyloxy)phenyl]-1-[4-(2-methoxyphenyl)piperazino]-2-propen-1-one, commonly known as EBPPM, is a novel synthetic compound with potential applications in scientific research. It has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
科学研究应用
EBPPM has a variety of potential applications in scientific research. It has been studied for its potential to inhibit the growth of certain cancer cells, and it has also been studied for its ability to inhibit the growth of certain bacteria. Additionally, EBPPM has been studied for its potential to act as a neuromodulator, as it has been found to interact with the neurotransmitter serotonin.
作用机制
The exact mechanism of action of EBPPM is still under investigation. However, it is believed to work by modulating the activity of certain receptors, such as serotonin receptors, in the body. Additionally, it is believed to interact with certain enzymes, such as the enzyme monoamine oxidase, which is involved in the metabolism of certain neurotransmitters.
Biochemical and Physiological Effects
EBPPM has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain cancer cells, as well as certain bacteria. Additionally, it has been found to interact with certain receptors, such as serotonin receptors, and enzymes, such as monoamine oxidase. It has also been found to have an effect on certain hormones, such as cortisol, and to have an effect on inflammation.
实验室实验的优点和局限性
EBPPM has a variety of advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize, which makes it a convenient compound to use in experiments. Additionally, it has been found to have a variety of effects on biochemical and physiological processes, which makes it a useful tool for studying these processes. However, there are also some limitations to its use in experiments. For example, it has been found to be toxic to certain cells, which limits its use in certain experiments. Additionally, its effects on certain biochemical and physiological processes are still not fully understood, which limits its use in certain experiments.
未来方向
There are a number of potential future directions for EBPPM research. One potential direction is to further investigate its potential to inhibit the growth of certain cancer cells and certain bacteria. Additionally, further research could be conducted to better understand its mechanism of action and its effects on biochemical and physiological processes. Additionally, further research could be conducted to explore its potential to act as a neuromodulator and its potential to interact with certain receptors and enzymes. Finally, further research could be conducted to explore the potential advantages and limitations of using EBPPM in lab experiments.
合成方法
EBPPM is synthesized via a multi-step reaction process. The first step is the reaction of 4-benzyloxybenzaldehyde with 2-methoxyphenylpiperazine in a solvent such as acetonitrile. This reaction results in the formation of the intermediate compound, 4-benzyloxy-2-methoxyphenylpiperazine. The intermediate compound is then reacted with ethyl acrylate in the presence of a base, such as potassium carbonate, to produce the desired compound, EBPPM.
属性
IUPAC Name |
(E)-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-phenylmethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O3/c1-31-26-10-6-5-9-25(26)28-17-19-29(20-18-28)27(30)16-13-22-11-14-24(15-12-22)32-21-23-7-3-2-4-8-23/h2-16H,17-21H2,1H3/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNFSKAUNKPMCR-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C=CC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)/C=C/C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2787470.png)


![3-methyl-N-[4-({4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl}sulfonyl)phenyl]butanamide](/img/structure/B2787475.png)
![N-(4-methylbenzyl)-4-((4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2787476.png)

![3,4-dimethyl-5-(2-methylbenzyl)pyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B2787478.png)
![1-phenyl-4-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2787480.png)




![1-[(3,4-Dimethoxyphenyl)methyl]-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2787491.png)
